molecular formula C23H20ClN5O2S B12364037 ERK1/2 inhibitor 10

ERK1/2 inhibitor 10

Cat. No.: B12364037
M. Wt: 466.0 g/mol
InChI Key: KJXLOFYRZSSMJF-LJQANCHMSA-N
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Description

ERK1/2 inhibitor 10, also known as Compound 36c, is a potent inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). These kinases are crucial components of the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival. This compound has shown promise in inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc, leading to cell apoptosis and autophagy-related cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERK1/2 inhibitor 10 involves multiple steps, including the preparation of pyrrolidine piperidine derivatives. These derivatives occupy both the ATP binding pocket and the allosteric pocket of ERK2. The synthetic route typically involves molecular docking, ensemble docking based on multiple receptor conformations, molecular dynamics simulations, and free energy calculations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the pyrrolidine piperidine derivatives, followed by purification and quality control processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

ERK1/2 inhibitor 10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the inhibitor’s structure, potentially altering its efficacy.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and efficacies.

Scientific Research Applications

ERK1/2 inhibitor 10 has a wide range of scientific research applications, including:

Mechanism of Action

ERK1/2 inhibitor 10 exerts its effects by inhibiting the catalytic activity of ERK1 and ERK2 and blocking their phosphorylation by MEK1/2. This dual mechanism prevents the activation of ERK1/2 and their subsequent nuclear translocation, thereby inhibiting the phosphorylation of downstream substrates such as p90RSK and c-Myc . This inhibition leads to cell cycle arrest, apoptosis, and autophagy-related cell death.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

4-[5-chloro-2-[(2-methylpyridin-4-yl)amino]pyrimidin-4-yl]-N-[(1S)-2-hydroxy-1-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H20ClN5O2S/c1-14-9-17(7-8-25-14)27-23-26-11-18(24)21(29-23)16-10-20(32-13-16)22(31)28-19(12-30)15-5-3-2-4-6-15/h2-11,13,19,30H,12H2,1H3,(H,28,31)(H,25,26,27,29)/t19-/m1/s1

InChI Key

KJXLOFYRZSSMJF-LJQANCHMSA-N

Isomeric SMILES

CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)N[C@H](CO)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=NC=CC(=C1)NC2=NC=C(C(=N2)C3=CSC(=C3)C(=O)NC(CO)C4=CC=CC=C4)Cl

Origin of Product

United States

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